molecular formula C11H15NO B1618205 N-Isobutylbenzamide CAS No. 5705-57-7

N-Isobutylbenzamide

Cat. No.: B1618205
CAS No.: 5705-57-7
M. Wt: 177.24 g/mol
InChI Key: ZABMXPJUCKVZSH-UHFFFAOYSA-N
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Description

N-Isobutylbenzamide is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . It is a derivative of benzamide where the amide nitrogen is substituted with an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isobutylbenzamide can be synthesized through the direct condensation of benzoic acid and isobutylamine. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . The reaction conditions are mild, and the process is considered green and efficient.

Industrial Production Methods: In industrial settings, benzamide derivatives, including this compound, are often produced using high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Isobutylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the isobutyl group or the benzamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-Isobutylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isobutylbenzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Benzamide, N-butyl-
  • Benzamide, N,N-dimethyl-
  • Benzamide, N-ethyl-

Comparison: N-Isobutylbenzamide is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to other benzamide derivatives. For example, the isobutyl group can influence the compound’s solubility, reactivity, and biological activity .

Properties

CAS No.

5705-57-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H15NO/c1-9(2)8-12-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

ZABMXPJUCKVZSH-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1

5705-57-7

Origin of Product

United States

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